molecular formula C22H30N2O3S B11587700 1-[(4-Methylphenyl)sulfonyl]-4-{2-[4-(propan-2-yl)phenoxy]ethyl}piperazine

1-[(4-Methylphenyl)sulfonyl]-4-{2-[4-(propan-2-yl)phenoxy]ethyl}piperazine

Cat. No.: B11587700
M. Wt: 402.6 g/mol
InChI Key: BIWRJNZSKRUVAD-UHFFFAOYSA-N
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Description

1-(4-METHYLBENZENESULFONYL)-4-{2-[4-(PROPAN-2-YL)PHENOXY]ETHYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a 2-[4-(propan-2-yl)phenoxy]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHYLBENZENESULFONYL)-4-{2-[4-(PROPAN-2-YL)PHENOXY]ETHYL}PIPERAZINE typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-[4-(Propan-2-yl)phenoxy]ethyl Group: This step can be achieved through a nucleophilic substitution reaction where the piperazine derivative reacts with 2-[4-(propan-2-yl)phenoxy]ethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHYLBENZENESULFONYL)-4-{2-[4-(PROPAN-2-YL)PHENOXY]ETHYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

1-(4-METHYLBENZENESULFONYL)-4-{2-[4-(PROPAN-2-YL)PHENOXY]ETHYL}PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4-{2-[4-(PROPAN-2-YL)PHENOXY]ETHYL}PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • 1-(4-METHYLBENZENESULFONYL)-4-(PROPAN-2-YL)PIPERAZINE
  • 1-(4-METHYLBENZENESULFONYL)-4-(PHENOXY)PIPERAZINE

Uniqueness: 1-(4-METHYLBENZENESULFONYL)-4-{2-[4-(PROPAN-2-YL)PHENOXY]ETHYL}PIPERAZINE is unique due to the presence of both the 4-methylbenzenesulfonyl and 2-[4-(propan-2-yl)phenoxy]ethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[2-(4-propan-2-ylphenoxy)ethyl]piperazine

InChI

InChI=1S/C22H30N2O3S/c1-18(2)20-6-8-21(9-7-20)27-17-16-23-12-14-24(15-13-23)28(25,26)22-10-4-19(3)5-11-22/h4-11,18H,12-17H2,1-3H3

InChI Key

BIWRJNZSKRUVAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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